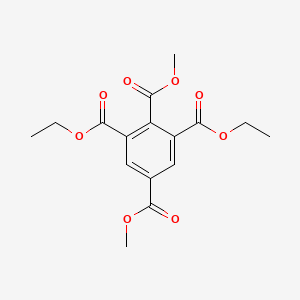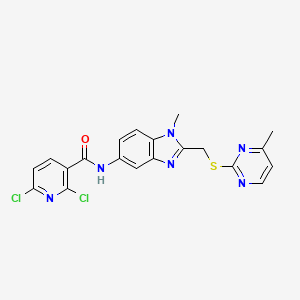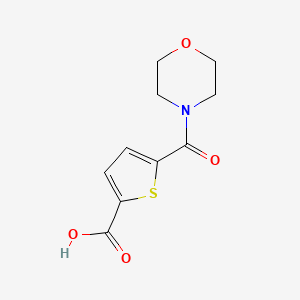![molecular formula C31H50N2O7 B12625664 D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine CAS No. 921934-25-0](/img/structure/B12625664.png)
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine is a complex chemical compound that combines elements of both D-alanine and L-serine with a long-chain fatty acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine involves multiple steps, starting with the preparation of the individual components. The synthesis typically begins with the esterification of 4-ethylbenzoic acid with hexadecanol to form the ester. This ester is then coupled with D-alanine and L-serine through peptide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other components under controlled conditions, ensuring high yield and purity. The process would also include purification steps such as HPLC (High-Performance Liquid Chromatography) to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the ester or peptide bonds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and esterification reactions.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.
Industry: Utilized in the development of novel materials and surfactants.
Mecanismo De Acción
The mechanism of action of D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in cell signaling. For example, it may interact with glycine receptors and upregulate PPAR-γ, leading to neuroprotective and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
D-Serine: A naturally occurring amino acid that acts as an NMDAR modulator.
L-Serine: Another naturally occurring amino acid with roles in protein synthesis and cell proliferation.
D-Alanyl-D-alanine: A dipeptide involved in bacterial cell wall synthesis.
Uniqueness
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine is unique due to its combination of a long-chain fatty acid ester with a peptide structure. This unique structure allows it to interact with both lipid membranes and peptide receptors, making it a versatile compound for various applications.
Propiedades
Número CAS |
921934-25-0 |
|---|---|
Fórmula molecular |
C31H50N2O7 |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[16-(4-ethylbenzoyl)oxyhexadecanoyloxy]propanoic acid |
InChI |
InChI=1S/C31H50N2O7/c1-3-25-18-20-26(21-19-25)31(38)39-22-16-14-12-10-8-6-4-5-7-9-11-13-15-17-28(34)40-23-27(30(36)37)33-29(35)24(2)32/h18-21,24,27H,3-17,22-23,32H2,1-2H3,(H,33,35)(H,36,37)/t24-,27+/m1/s1 |
Clave InChI |
KXIIZICFKMKVRX-SQHAQQRYSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-[(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)amino](phenyl)ethanoic acid](/img/structure/B12625587.png)
![2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625607.png)

![1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12625618.png)
![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)


![2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride](/img/structure/B12625639.png)
![N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide](/img/structure/B12625652.png)
![2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12625660.png)


![2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol](/img/structure/B12625698.png)
